2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid
CAS No.:
Cat. No.: VC13395910
Molecular Formula: C9H5F5O2
Molecular Weight: 240.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5F5O2 |
---|---|
Molecular Weight | 240.13 g/mol |
IUPAC Name | 2,2-difluoro-2-[3-(trifluoromethyl)phenyl]acetic acid |
Standard InChI | InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-2-1-3-6(4-5)9(12,13)14/h1-4H,(H,15,16) |
Standard InChI Key | JKPKFHWZTODWIF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(F)F |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(F)F |
Introduction
Chemical Properties and Structural Features
Molecular Characteristics
The compound’s structure combines a phenyl ring substituted with a trifluoromethyl group (-CF₃) at the meta position and a difluoroacetic acid moiety (-CF₂COOH) (Figure 1). Key properties include:
The trifluoromethyl group enhances electron-withdrawing effects, while the difluoroacetic acid group contributes to hydrogen-bonding capacity, influencing reactivity and bioavailability .
Synthesis and Preparation Methods
Industrial Synthesis Pathways
Patents and research articles outline two primary routes:
Diazotization-Hydrolysis (Patent CN106928044A)
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Diazotization: 3-Fluoro-5-(trifluoromethyl)aniline undergoes diazotization with NaNO₂ and HCl in the presence of Cu catalysts (e.g., Cu(OAc)₂) and phase-transfer agents (e.g., tetrabutylammonium chloride) .
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Hydrolysis: The intermediate (1-(2,2,2-trichloroethyl)-3-fluoro-5-(trifluoromethyl)benzene) is hydrolyzed under acidic conditions (HCl/H₂SO₄) to yield the final product .
Reaction Conditions:
Friedel-Crafts Acylation
Alternative methods involve Friedel-Crafts reactions using trifluoroacetic anhydride, though yields are lower (~50%) compared to diazotization .
Applications in Pharmaceutical Research
Antiparasitic Activity
In a study by PMC, fluorinated aryl acetamides demonstrated potent activity against Cryptosporidium (EC₅₀ = 0.07 μM for analog SLU-10482). The trifluoromethyl group enhanced target binding and metabolic stability .
Enzyme Inhibition
The compound’s carboxylic acid group facilitates interactions with enzymes like cyclooxygenase (COX), suggesting anti-inflammatory potential. Comparative data with non-fluorinated analogs show a 10-fold increase in potency .
Biological and Pharmacokinetic Profiles
Bioavailability Challenges
Low aqueous solubility (<1 mg/mL) limits in vivo efficacy. Formulation studies suggest nanoemulsions or salt forms (e.g., sodium) improve absorption .
Industrial and Materials Science Applications
Agrochemical Development
Fluorinated phenylacetic acids are precursors to herbicides targeting grassy weeds. Field trials show 90% efficacy at 10 ppm.
Polymer Synthesis
The compound serves as a monomer for fluorinated polymers, enhancing thermal stability (decomposition temperature >300°C) and chemical resistance.
Future Research Directions
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